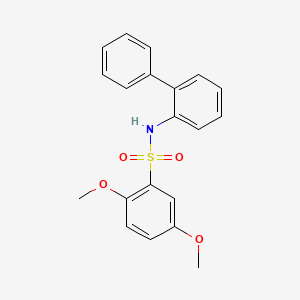![molecular formula C16H19NO4 B7627705 1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone, also known as benzofuranyl-piperidinyl-propanolamine (BPP), is a synthetic compound that has been studied for its potential use as a medication. BPP has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
Mécanisme D'action
BPP acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood. BPP also acts as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of stress and anxiety. These actions make BPP a potentially useful medication for treating conditions such as obesity and depression.
Biochemical and Physiological Effects:
BPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the regulation of appetite and mood, and the reduction of stress and anxiety. BPP has also been shown to have a low potential for abuse and addiction, making it an attractive candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying BPP in the lab is that it has a well-defined mechanism of action, which makes it easier to study than other compounds with more complex mechanisms. However, one limitation of studying BPP is that it has not yet been tested in clinical trials, so its safety and efficacy are not yet fully understood.
Orientations Futures
There are several future directions for research on BPP, including the development of more potent and selective compounds, the testing of BPP in animal models of disease, and the evaluation of BPP as a potential treatment for human diseases. Additionally, further research is needed to elucidate the long-term effects of BPP on the brain and body, as well as its potential for drug interactions and side effects.
Méthodes De Synthèse
The synthesis of BPP involves several steps, including the reaction of 4-(2-hydroxyethoxy)piperidine with benzofuran-2-carboxylic acid, followed by the addition of a reducing agent to form the final product. The synthesis of BPP has been reported in several scientific publications, and the procedure has been optimized for maximum yield and purity.
Applications De Recherche Scientifique
BPP has been studied for its potential use in treating a variety of medical conditions, including obesity, addiction, and depression. Research has shown that BPP has a unique mechanism of action, which involves the modulation of several neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-9-10-20-13-5-7-17(8-6-13)16(19)15-11-12-3-1-2-4-14(12)21-15/h1-4,11,13,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRQINDKUOFBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
